An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Introduction: The Significance of a Privileged Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of molecular characteristics to achieve desired therapeutic effects.[3] The subject of this guide, Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, is a multi-functionalized indole derivative with significant potential in drug discovery programs. Its structure incorporates several key features that modulate its physicochemical profile: an N-ethyl group, a phenolic hydroxyl moiety, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position. Each of these substituents plays a critical role in defining the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its efficacy and safety as a potential therapeutic agent.[4][5]
This technical guide provides a comprehensive analysis of the core physicochemical properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering not only a summary of its key characteristics but also detailed, field-proven experimental protocols for their determination. Understanding these properties is paramount for rational drug design, enabling informed decisions in lead optimization, formulation development, and predicting in vivo behavior.
Core Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, a comprehensive understanding of these parameters is the first step in evaluating its drug-like potential.
Structural and Molecular Profile
The foundational characteristics of the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | [6] |
| CAS Number | 49742-74-7 | [6] |
| Molecular Formula | C₁₄H₁₇NO₃ | [6] |
| Molecular Weight | 247.29 g/mol | [6] |
| Appearance | Solid | - |
| Melting Point | 184-186 °C | - |
Molecular Structure and Key Functional Groups
The chemical structure of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is depicted below, highlighting the key functional groups that govern its physicochemical properties.
Caption: Chemical structure of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Ionization, Lipophilicity, and Solubility
These three interconnected properties are arguably the most critical for predicting a drug's behavior in a biological system.
| Property | Predicted/Experimental Value | Significance in Drug Development |
| pKa (Phenolic OH) | To be determined experimentally | Influences solubility, receptor binding, and metabolism. The acidity of the phenol will dictate its ionization state at physiological pH.[7] |
| pKa (Indole NH) | To be determined experimentally | The N-ethyl group significantly reduces the acidity of the indole NH proton compared to an unsubstituted indole, making it unlikely to ionize under physiological conditions.[8] |
| LogP (Octanol-Water Partition Coefficient) | 2.6 (Predicted) | A measure of lipophilicity, which affects permeability, protein binding, and metabolic clearance. A LogP of 2.6 suggests good membrane permeability.[6] |
| Aqueous Solubility | To be determined experimentally | A fundamental parameter that impacts dissolution rate and overall bioavailability. Poor solubility is a major hurdle in drug development. |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Workflow for Comprehensive Physicochemical Profiling
The following diagram illustrates the logical flow for characterizing a novel compound like Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Caption: Experimental workflow for physicochemical characterization.
Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[9]
1. Materials and Equipment:
-
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (solid, >95% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
2 mL glass vials with screw caps
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Step-by-Step Procedure:
-
Preparation of Saturated Solutions: Accurately weigh an excess amount of the compound (e.g., 2-5 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume of PBS (pH 7.4), for example, 1.0 mL, to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved material.[9]
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.
Protocol 2: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups by monitoring pH changes upon the addition of a titrant.[11]
1. Materials and Equipment:
-
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
-
Co-solvent (e.g., methanol or DMSO, due to expected low aqueous solubility)
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Thermostated titration vessel
2. Step-by-Step Procedure:
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a mixture of water and a co-solvent (e.g., 50:50 methanol:water) containing a known concentration of KCl (e.g., 0.15 M) to maintain constant ionic strength.[12][13]
-
Titration Setup: Place the solution in the thermostated vessel, introduce the calibrated pH electrode and a stir bar, and allow the temperature to equilibrate.
-
Titration: Titrate the solution with standardized NaOH, adding small, precise volumes of the titrant and recording the pH after each addition. The titration should proceed past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.[14]
Protocol 3: Determination of LogP by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values based on the compound's retention time.[5]
1. Materials and Equipment:
-
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
-
A series of reference compounds with known LogP values spanning a range that includes the predicted LogP of the test compound.
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (or a suitable buffer)
2. Step-by-Step Procedure:
-
Standard Curve Generation: Inject each reference compound onto the HPLC system under isocratic conditions (a constant ratio of acetonitrile to water). Record the retention time (t_R) for each standard.
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Establish the Calibration Curve: Plot the log(k') of the reference compounds against their known LogP values. Perform a linear regression to obtain a calibration equation (logP = a * log(k') + b).
-
Analysis of the Test Compound: Inject the Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate solution under the same chromatographic conditions and determine its retention time.
-
LogP Calculation: Calculate the log(k') for the test compound and use the calibration equation to determine its LogP value.[5]
The Interplay of Physicochemical Properties and Drug Action
The quantitative data obtained from the experimental protocols described above are not merely abstract numbers; they provide profound insights into the potential behavior of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate as a drug candidate.
-
The Role of the Phenolic Hydroxyl Group: The 5-hydroxy group is a critical pharmacophoric feature. Its ability to act as a hydrogen bond donor is often crucial for high-affinity binding to biological targets.[15] The pKa of this group will determine the extent of its ionization at physiological pH, which in turn affects its solubility and ability to interact with receptors.[16]
-
Impact of N-Alkylation: The presence of the N-ethyl group has a significant impact on the molecule's properties. It increases lipophilicity compared to the unsubstituted indole, which can enhance membrane permeability.[2] Furthermore, it sterically hinders the indole nitrogen, making it less likely to participate in hydrogen bonding as a donor and increasing its metabolic stability.
-
Solubility and Formulation: Given the polycyclic aromatic nature of the indole core and the ethyl substituents, the aqueous solubility of this compound is expected to be low. The experimentally determined solubility value will be a critical parameter for formulation development. Strategies such as the use of co-solvents, cyclodextrins, or lipid-based formulations may be necessary to achieve adequate bioavailability for oral administration.[3][17]
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the physicochemical properties of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. By integrating established theoretical principles with detailed, actionable experimental protocols, researchers and drug development professionals are equipped to thoroughly characterize this and other novel indole derivatives. A rigorous assessment of properties such as pKa, LogP, and aqueous solubility is an indispensable component of modern drug discovery, enabling a data-driven approach to optimizing molecular design and mitigating late-stage attrition. The continued exploration of the rich chemical space of indole derivatives, guided by a deep understanding of their physicochemical attributes, holds immense promise for the development of the next generation of innovative therapeutics.
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